Ethyl 2'-oxospiro[cyclopropane-1,3'-indoline]-2-carboxylate
Overview
Description
Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is a spirocyclic compound characterized by a unique three-dimensional structure. Spirocyclic compounds, such as this one, are defined by a bicyclic system connected through a single fully-substituted carbon atom. This structural motif imparts significant three-dimensionality, which can enhance the compound’s physicochemical properties, such as lipophilicity, aqueous solubility, and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate typically involves multi-component reactions. One common method includes the reaction of isatin with cyclopropane derivatives under specific conditions to form the spirocyclic structure . The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of Brønsted acidic ionic liquids as catalysts in water reflux conditions has been reported .
Industrial Production Methods
Industrial production of spirocyclic compounds like ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate may involve scalable synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or amines.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. Molecular docking studies have shown that spirocyclic compounds can bind to active sites of enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Spiro[cyclopropane-1,2’-steroids]: These compounds share the spirocyclic motif but differ in their specific ring structures and functional groups.
Spiro[indoline-3,4’-pyridine]: This compound has a similar spirocyclic structure but with different heterocyclic rings.
Oxo-spiro chromene Schiff’s bases: These compounds also feature spirocyclic structures and have been studied for their biological activities.
Uniqueness
Ethyl 2’-oxospiro[cyclopropane-1,3’-indoline]-2-carboxylate is unique due to its specific combination of a cyclopropane ring and an indoline moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 2-oxospiro[1H-indole-3,2'-cyclopropane]-1'-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-2-17-11(15)9-7-13(9)8-5-3-4-6-10(8)14-12(13)16/h3-6,9H,2,7H2,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDXJHCEEUYKQN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12C3=CC=CC=C3NC2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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